

# Preparation of Nickel Sulfide Conductive Films: Application Notes and Protocols

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## Compound of Interest

Compound Name: Nickel sulfite

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These application notes provide detailed protocols for the preparation of nickel sulfide (NiS) conductive films, a material of growing interest for various applications, including as electrodes in supercapacitors, catalysts, and sensors. The following sections outline four common deposition techniques: Chemical Bath Deposition (CBD), Successive Ionic Layer Adsorption and Reaction (SILAR), Electrodeposition, and Spray Pyrolysis. Each protocol is accompanied by a summary of the resulting film properties and a visual representation of the experimental workflow and reaction mechanism.

## Chemical Bath Deposition (CBD)

Chemical Bath Deposition is a simple and inexpensive method that involves the controlled precipitation of a thin film from a solution onto a substrate. The formation of NiS film occurs when the ionic product of  $\text{Ni}^{2+}$  and  $\text{S}^{2-}$  ions exceeds the solubility product.

## Experimental Protocol

### 1. Substrate Cleaning:

- Immerse glass substrates in a solution of detergent and water and sonicate for 15 minutes.
- Rinse the substrates thoroughly with deionized water.
- Sonicate the substrates in ethanol for 15 minutes.

- Finally, dry the substrates in an oven.

## 2. Precursor Solution Preparation:

- Prepare a 0.1 M aqueous solution of nickel sulfate ( $\text{NiSO}_4$ ) or nickel chloride ( $\text{NiCl}_2$ ).
- Prepare a 0.1 M aqueous solution of thioacetamide ( $\text{CH}_3\text{CSNH}_2$ ) or sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) as the sulfur source.
- Triethanolamine (TEA) can be used as a complexing agent to control the release of  $\text{Ni}^{2+}$  ions.

## 3. Deposition Process:

- Mix the nickel salt solution and the sulfur source solution in a beaker.
- Add the complexing agent (if used) and adjust the pH of the solution to the desired value (typically between 2.5 and 10) by adding hydrochloric acid (HCl) or ammonia ( $\text{NH}_3$ ).[\[1\]](#)[\[2\]](#)
- Immerse the cleaned substrates vertically into the deposition bath.
- Maintain the bath at a constant temperature, typically between 50°C and 80°C, for a duration ranging from 1 to 3 hours.[\[3\]](#)[\[4\]](#)
- After deposition, remove the substrates, rinse them with deionized water, and dry them in air.

## 4. Post-Deposition Annealing (Optional):

- For improved crystallinity, the deposited films can be annealed in a nitrogen atmosphere at temperatures ranging from 300°C to 500°C for 1 to 4 hours.[\[3\]](#)

# Data Presentation

| Deposition Parameter | Value                                 | Resulting Film Property | Value        | Reference |
|----------------------|---------------------------------------|-------------------------|--------------|-----------|
| Precursors           | Nickel sulfate,<br>Sodium thiosulfate | Structure               | Hexagonal    | [5]       |
| Complexing Agent     | Triethanolamine                       | Crystallite Size        | ~22 nm       | [1]       |
| pH                   | 2.5 - 10                              | Band Gap                | 0.4 - 3.8 eV | [1][2]    |
| Temperature          | 50 - 80 °C                            | Transmittance           | ~80%         | [2]       |
| Deposition Time      | 1 - 3 hours                           | Refractive Index        | 1.56 - 1.82  | [1][2]    |

## Visualizations

Caption: Chemical Bath Deposition Workflow.

Caption: CBD Reaction Mechanism.

## Successive Ionic Layer Adsorption and Reaction (SILAR)

The SILAR method involves the sequential immersion of a substrate into separately placed cationic and anionic precursor solutions, with a rinsing step in between to remove excess ions. The film thickness is controlled by the number of deposition cycles.[6]

## Experimental Protocol

### 1. Substrate Cleaning:

- Follow the same procedure as for CBD.

### 2. Precursor Solution Preparation:

- Prepare a cationic precursor solution, for example, 0.1 M nickel nitrate ( $\text{Ni}(\text{NO}_3)_2$ ) or nickel chloride ( $\text{NiCl}_2$ ).

- Prepare an anionic precursor solution, for example, 0.1 M sodium sulfide ( $\text{Na}_2\text{S}$ ) or thioacetamide ( $\text{CH}_3\text{CSNH}_2$ ).

### 3. Deposition Cycle:

- Step 1 (Adsorption): Immerse the substrate in the cationic precursor solution for a specific duration (e.g., 20-30 seconds) to allow the adsorption of  $\text{Ni}^{2+}$  ions.
- Step 2 (Rinsing): Rinse the substrate with deionized water for a set time (e.g., 20-30 seconds) to remove loosely bound ions.
- Step 3 (Reaction): Immerse the substrate in the anionic precursor solution for a specific duration (e.g., 20-30 seconds) for the reaction to form NiS.
- Step 4 (Rinsing): Rinse the substrate again with deionized water for a set time (e.g., 20-30 seconds) to remove unreacted species.
- Repeat this cycle for a desired number of times (e.g., 30-60 cycles) to achieve the desired film thickness.<sup>[7][8]</sup>

### 4. Post-Deposition Annealing (Optional):

- Anneal the films as described in the CBD protocol.

## Data Presentation

| Deposition Parameter | Value          | Resulting Film Property | Value                                | Reference |
|----------------------|----------------|-------------------------|--------------------------------------|-----------|
| Cationic Precursor   | Nickel nitrate | Structure               | Hexagonal                            | [9]       |
| Anionic Precursor    | Sodium sulfide | Film Thickness          | ~350 nm (for a set number of cycles) | [10]      |
| Immersion Time       | 20 - 30 s      | Band Gap                | 0.45 - 2.6 eV                        | [9][11]   |
| Rinsing Time         | 20 - 30 s      | Transmittance           | Low (<1%)                            | [9]       |
| Number of Cycles     | 30 - 60        | Activation Energy       | 0.15 eV                              | [11]      |

## Visualizations

Caption: SILAR Experimental Workflow.

Caption: SILAR Reaction Mechanism.

## Electrodeposition

Electrodeposition utilizes an electric current to reduce cations of a desired material from an electrolyte solution and deposit them as a thin film onto a conductive substrate.

## Experimental Protocol

### 1. Substrate Cleaning:

- Use conductive substrates like fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass.
- Clean the substrates as described for CBD.

### 2. Electrolyte Preparation:

- Prepare an aqueous electrolyte solution containing a nickel salt (e.g., 5.0 mM  $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ ) and a sulfur source (e.g., 100 mM thiourea).[12]

### 3. Deposition Process:

- Use a three-electrode setup with the cleaned substrate as the working electrode, a platinum wire or sheet as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
- The deposition can be carried out potentiostatically (constant potential) or galvanostatically (constant current). A potentiodynamic method involving cyclic voltammetry can also be used. [12]
- For potentiodynamic deposition, scan the potential between -1.0 V and 0.2 V vs Ag/AgCl for a set number of cycles (e.g., 20 cycles) at a scan rate of 20 mV/s.[12]
- For galvanostatic deposition, apply a constant current density, for example, in the range of 5 to 30 mA/cm<sup>2</sup>. [13]
- The deposition time can vary from minutes to hours depending on the desired thickness.
- After deposition, rinse the electrode with deionized water.

### 4. Post-Deposition Annealing (Optional):

- Annealing can be performed as described in the CBD protocol.

## Data Presentation

| Deposition Parameter | Value                        | Resulting Film Property                   | Value   | Reference |
|----------------------|------------------------------|---|---|-----------|
| Electrolyte          | NiCl <sub>2</sub> , Thiourea | Structure                                 | Amorphous or crystalline (Ni <sub>3</sub> S <sub>2</sub> , Ni <sub>3</sub> S <sub>4</sub> ) | [12][13]  |
| Deposition Method    | Potentiodynamic              | Sulfur Content                            | Varies with current density   | [13]      |
| Scan Rate            | 20 mV/s                      | Tafel Slope (for HER)                     | ~79.9 mV/dec  | [14]      |
| Current Density      | 5 - 30 mA/cm <sup>2</sup>    | Overpotential (at 10 mA/cm <sup>2</sup> ) | ~43.8 mV  | [14]      |
| Number of Cycles     | 20                           | Composition                               | Ni <sub>3</sub> S <sub>2</sub> , Ni <sub>3</sub> S <sub>4</sub>                             | [12]      |

## Visualizations

Caption: Electrodeposition Workflow.

Caption: Electrodeposition Reactions.

## Spray Pyrolysis

Spray pyrolysis is a technique where a thin film is deposited by spraying a solution onto a heated substrate, causing the constituents to react and form a chemical compound.

## Experimental Protocol

### 1. Substrate Cleaning:

- Clean glass substrates as described for CBD.

### 2. Precursor Solution Preparation:

- Prepare a solution containing a nickel salt (e.g., nickel nitrate hexahydrate, Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O) and a sulfur source (e.g., thiourea, CS(NH<sub>2</sub>)<sub>2</sub>) dissolved in a suitable solvent like deionized

water.

- A typical molar concentration might be around 0.15 mol/L.
- The solution is often stirred and heated (e.g., at 70°C) to ensure homogeneity.

### 3. Deposition Process:

- The substrate is placed on a heater and its temperature is maintained at a high value, typically between 250°C and 623 K.[\[15\]](#)
- The precursor solution is atomized into fine droplets using a sprayer (nebulizer).
- A carrier gas (e.g., compressed air or nitrogen) is used to direct the aerosol towards the heated substrate.
- Key parameters to control are the substrate temperature, solution flow rate (e.g., 2-4 ml/min), nozzle-to-substrate distance (e.g., 23-25 cm), and carrier gas pressure.[\[16\]](#)[\[17\]](#)

### 4. Post-Deposition Cooling:

- After deposition, the films are allowed to cool down to room temperature.

## Data Presentation



| Deposition Parameter         | Value                      | Resulting Film Property | Value  | Reference |
|------------------------------|----------------------------|-------------------------|--|-----------|
| Precursors                   | Nickel nitrate, Thiourea   | Structure               | Orthorhombic (Ni <sub>3</sub> S <sub>2</sub> ), Hexagonal (Ni <sub>17</sub> S <sub>18</sub> , NiS <sub>2</sub> ) | [15]      |
| Substrate Temperature        | 250 - 350 °C (523 - 623 K) | Crystallite Size        | 9.9 - 45.9 nm  | [15]      |
| Solution Flow Rate           | 2 - 4 ml/min               | Electrical Conductivity | up to 2.43 x 10 <sup>3</sup> S/cm  |           |
| Nozzle-to-Substrate Distance | 23 - 25 cm                 | Sheet Resistance        | 5.304 - 6.230 Ω  |           |
| Carrier Gas                  | Nitrogen/Air               | Optical Band Gap        | 0.86 - 0.92 eV   |           |
| Transmittance                | ~20%                       |                         |  | [15]      |

## Visualizations

Caption: Spray Pyrolysis Workflow.

Caption: Spray Pyrolysis Mechanism.

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